1-Bromo-2-fluoro-4-(methoxymethyl)benzene
Overview
Description
1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8BrFO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, and a methoxymethyl group . The exact 3D conformer can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.05 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 121 . The compound is a liquid at room temperature .Scientific Research Applications
1. Use in Molecular Electronics
1-Bromo-2-fluoro-4-(methoxymethyl)benzene and similar compounds are recognized for their utility as building blocks in molecular electronics. Notably, they are precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential components in the field. These compounds enable efficient synthetic transformations pivotal for constructing molecular wires with thiol end-caps, underscoring their significance in developing advanced electronic materials (Stuhr-Hansen et al., 2005).
2. Synthesis of Biologically Active Compounds
This compound derivatives have been synthesized as part of a process to create biologically active natural products. For instance, the compound 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, with potential biological significance, was synthesized from a similar precursor in a multi-step process. This emphasizes the compound's role in synthesizing complex molecules with possible biological applications (Akbaba et al., 2010).
3. Development of Antimicrobial Agents
Compounds structurally related to this compound, carrying various substituents like fluoro, bromo, and methoxy groups, have been synthesized and demonstrated potent antimicrobial activity. These compounds have shown better activity against a range of microorganisms than some reference drugs, indicating their potential as antimicrobial agents (Liaras et al., 2011).
4. Applications in Polymer Synthesis
The compound and its related derivatives have been used to synthesize novel copolymers with styrene. These copolymers, incorporating elements like bromo, methoxy, and fluoro groups, have been analyzed for their chemical structure, thermal stability, and decomposition patterns, showcasing their utility in creating new polymeric materials (Hussain et al., 2019), (Kharas et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
This compound is often used in research and development , and its specific targets may depend on the context of the experiment or the reaction it is involved in.
Mode of Action
Bromo-fluoro compounds are often used in organic synthesis due to their reactivity, suggesting that this compound may interact with its targets through electrophilic aromatic substitution or other common reactions involving halogenated aromatic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene. For instance, the compound should be stored at room temperature and it is shipped at normal temperature . Moreover, safety precautions suggest avoiding dust formation and ensuring adequate ventilation during handling, indicating that air quality and particulate matter could influence the compound’s stability and reactivity .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRIACNFIULRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608978 | |
Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-47-0 | |
Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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